N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core (triazolo[1,5-a]quinazoline) with distinct substituents:
- Position 3: A 3-(trifluoromethyl)phenyl group, introducing hydrophobicity and electron-withdrawing properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N5O2/c1-35-19-10-11-22(36-2)16(15-19)12-13-30-24-20-8-3-4-9-21(20)34-25(31-24)23(32-33-34)17-6-5-7-18(14-17)26(27,28)29/h3-11,14-15H,12-13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDRNUEYXCTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic synthesis The process begins with the preparation of the triazoloquinazoline core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and solvents that are both effective and environmentally benign would be considered to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are of interest for the development of new drugs, particularly in the areas of oncology and neurology.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl and trifluoromethylphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved can vary depending on the specific biological context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Position 3) : The trifluoromethyl group in the target compound enhances metabolic stability and binding to hydrophobic pockets compared to methyl (e.g., ZINC2694360 ) or benzenesulfonyl groups .
- Phenethyl vs. Aromatic Amines (Position 5) : The 2,5-dimethoxyphenethyl chain in the target compound may improve cell permeability over simpler aromatic amines (e.g., 4-ethoxyphenyl in ).
Computational Similarity Analysis
Structural Motif Clustering
However, substituent differences reduce direct comparability .
Molecular Fingerprinting
Morgan fingerprints and Dice/Tanimoto metrics reveal moderate similarity (50–70%) between the target compound and kinase inhibitors like ZINC00027361 (GSK3 inhibitor), suggesting possible overlap in target interactions .
Bioactivity and Proteomic Interaction Signatures
- Bioactivity Clustering : Compounds with triazoloquinazoline cores cluster into groups with similar kinase-inhibitory or antimicrobial modes of action. For example, 5,7-dimethyltriazolo derivatives exhibit herbicidal activity via acetolactate synthase inhibition , while others target PI3K/AKT pathways .
- CANDO Proteomic Profiling : The target compound’s proteomic interaction signature may diverge from simpler triazoloquinazolines due to its trifluoromethyl and dimethoxyphenethyl groups, which could alter multitarget binding .
Biological Activity
N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has attracted attention due to its potential biological activities. This compound is characterized by a triazoloquinazoline core structure, which is known for its diverse pharmacological properties. The addition of dimethoxyphenyl and trifluoromethyl groups enhances its chemical reactivity and biological efficacy.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including kinases and other signaling proteins. The triazoloquinazoline core has been shown to exhibit inhibitory effects on specific enzymes, potentially leading to anti-cancer and anti-inflammatory activities. The structural modifications provided by the dimethoxyphenyl and trifluoromethyl groups may enhance the binding affinity and specificity of the compound towards these targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazoloquinazoline Derivative | MCF7 | 3.79 |
| Pyrazole Derivative | A549 | 26 |
| Another Triazole | HepG2 | 0.95 |
These findings suggest that N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amines may possess similar or enhanced anticancer activities due to their unique structural properties.
Anti-inflammatory Properties
Compounds in the triazoloquinazoline class have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
- Study on MCF7 Cells : A derivative similar to N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amines was tested on MCF7 breast cancer cells showing an IC50 of 3.79 µM.
- HepG2 Cell Line : Another study demonstrated that a related compound exhibited an IC50 of 0.95 nM against HepG2 liver cancer cells indicating potent cytotoxicity.
Comparison with Similar Compounds
The following table compares N-[2-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amines with other known compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cetylpyridinium chloride | Quaternary ammonium | Antimicrobial |
| Domiphen bromide | Quaternary ammonium | Disinfectant |
| Target Compound | Triazoloquinazoline | Anticancer |
Q & A
Q. What are the key structural features of this compound that influence its biological activity, and how can researchers validate these relationships experimentally?
The compound’s triazoloquinazoline core is substituted with a 2,5-dimethoxyphenethyl group and a 3-trifluoromethylphenyl moiety. These groups contribute to its lipophilicity, electronic properties, and steric interactions, which are critical for target binding. To validate structure-activity relationships (SAR), researchers should:
- Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with other electron-withdrawing groups).
- Compare biological activity (e.g., IC₅₀ values) across analogs using standardized assays (e.g., enzyme inhibition or cell viability tests).
- Employ computational docking studies to correlate substituent effects with binding affinity to hypothesized targets like kinase domains .
Example SAR Comparison Table :
| Analog Substituent | LogP | IC₅₀ (nM) | Target Binding Score |
|---|---|---|---|
| -CF₃ | 3.2 | 12.5 | -9.8 kcal/mol |
| -NO₂ | 2.8 | 45.3 | -7.2 kcal/mol |
| -Cl | 3.0 | 28.7 | -8.1 kcal/mol |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and trifluoromethyl groups (δ 120–125 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₈H₂₄F₃N₅O₂).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
The synthesis typically involves cyclocondensation of quinazoline precursors with triazole-forming reagents. Key optimization steps include:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
- Temperature Control : Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and byproduct formation.
Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100 | 72 |
| PdCl₂ | DMSO | 120 | 65 |
| None | Toluene | 80 | 28 |
Q. How can contradictions in biological activity data across different assay models be resolved?
Discrepancies may arise due to assay-specific conditions (e.g., cell line variability, pH, or metabolite interference). Methodological solutions include:
- Orthogonal Assays : Validate activity in both cell-free (e.g., enzymatic) and cell-based (e.g., cancer cell lines) systems.
- Metabolite Stability Testing : Use LC-MS to identify degradation products that may affect activity in vivo .
- Dose-Response Reproducibility : Replicate experiments across multiple labs to rule out technical artifacts .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Molecular Dynamics Simulations : Predict binding stability and off-target interactions to guide synthetic efforts .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
